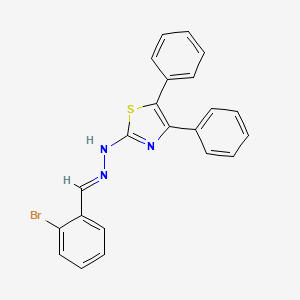
(E)-2-(2-(2-bromobenzylidene)hydrazinyl)-4,5-diphenylthiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2-(2-(2-bromobenzylidene)hydrazinyl)-4,5-diphenylthiazole is a synthetic organic compound belonging to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(2-(2-bromobenzylidene)hydrazinyl)-4,5-diphenylthiazole typically involves the condensation of 2-bromobenzaldehyde with 2-hydrazinyl-4,5-diphenylthiazole. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is heated to promote the formation of the hydrazone linkage, resulting in the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors and other advanced techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(2-(2-bromobenzylidene)hydrazinyl)-4,5-diphenylthiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under mild to moderate conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol.
Substitution: Sodium methoxide, potassium tert-butoxide; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of reduced hydrazine derivatives.
Substitution: Formation of substituted thiazole derivatives with various functional groups.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials. Its unique structure allows for the exploration of new chemical reactions and pathways.
Industry: The compound’s chemical properties make it suitable for use in the development of dyes, pigments, and other industrial materials.
Mechanism of Action
The mechanism of action of (E)-2-(2-(2-bromobenzylidene)hydrazinyl)-4,5-diphenylthiazole is not fully understood. it is believed to interact with specific molecular targets and pathways, leading to its observed biological effects. For example, the compound may inhibit the activity of certain enzymes or interfere with cellular processes, resulting in antimicrobial or anticancer activities. Further research is needed to elucidate the precise molecular mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
2-(2-bromobenzylidene)hydrazinyl)-4,5-diphenylthiazole: Lacks the (E)-configuration, which may affect its chemical and biological properties.
2-(2-(2-chlorobenzylidene)hydrazinyl)-4,5-diphenylthiazole: Similar structure with a chlorine atom instead of bromine, potentially leading to different reactivity and biological activities.
2-(2-(2-fluorobenzylidene)hydrazinyl)-4,5-diphenylthiazole: Contains a fluorine atom, which may enhance its stability and biological activity.
Uniqueness
(E)-2-(2-(2-bromobenzylidene)hydrazinyl)-4,5-diphenylthiazole is unique due to its specific (E)-configuration and the presence of a bromine atom. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Properties
Molecular Formula |
C22H16BrN3S |
|---|---|
Molecular Weight |
434.4 g/mol |
IUPAC Name |
N-[(E)-(2-bromophenyl)methylideneamino]-4,5-diphenyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C22H16BrN3S/c23-19-14-8-7-13-18(19)15-24-26-22-25-20(16-9-3-1-4-10-16)21(27-22)17-11-5-2-6-12-17/h1-15H,(H,25,26)/b24-15+ |
InChI Key |
KGCMVMOWRIKSQC-BUVRLJJBSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)N/N=C/C3=CC=CC=C3Br)C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)NN=CC3=CC=CC=C3Br)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


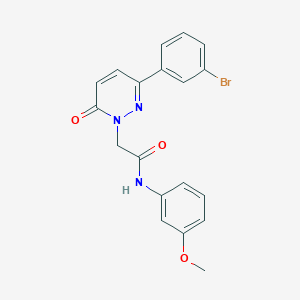

![3-(7-Methylimidazo[1,2-a]pyrimidin-2-yl)aniline](/img/structure/B14871669.png)
![9-(4-Butoxyphenyl)-3-[(4-chlorobenzyl)sulfanyl]pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine](/img/structure/B14871679.png)
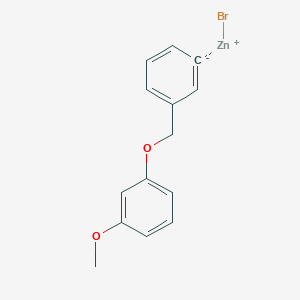
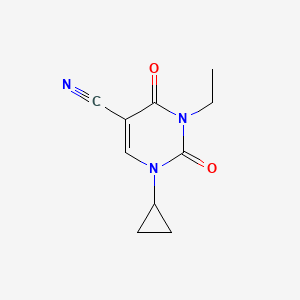
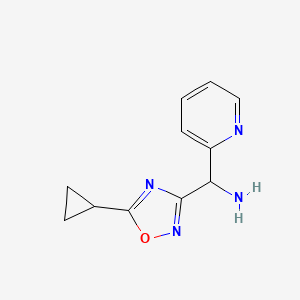
![N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)benzofuran-2-carboxamide](/img/structure/B14871704.png)
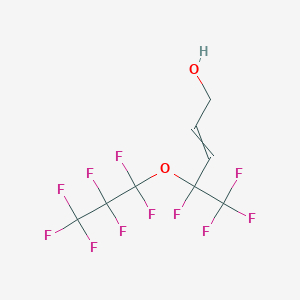
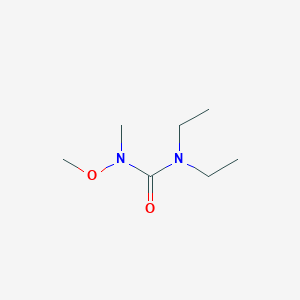
![6,8-Diazaspiro[3.5]nonane-2,7-dione](/img/structure/B14871711.png)

![3-butyl-2-isopropyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B14871722.png)

